BenchChemオンラインストアへようこそ!

2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Lipophilicity Solubility Medicinal Chemistry

2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2) is a synthetic organic molecule comprising a pyrazole core, an oxane (tetrahydropyran) methyl substituent, and an ethoxyacetamide side chain. The compound belongs to the broad class of pyrazole acetamides, a group frequently explored in medicinal chemistry and agrochemical research due to the pyrazole ring's hydrogen-bonding capacity and metabolic stability.

Molecular Formula C13H21N3O3
Molecular Weight 267.329
CAS No. 1705712-02-2
Cat. No. B2927944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide
CAS1705712-02-2
Molecular FormulaC13H21N3O3
Molecular Weight267.329
Structural Identifiers
SMILESCCOCC(=O)NC1=CN(N=C1)CC2CCOCC2
InChIInChI=1S/C13H21N3O3/c1-2-18-10-13(17)15-12-7-14-16(9-12)8-11-3-5-19-6-4-11/h7,9,11H,2-6,8,10H2,1H3,(H,15,17)
InChIKeyKGNMJQHMGROQHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2): Compound Identity and Class Context


2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2) is a synthetic organic molecule comprising a pyrazole core, an oxane (tetrahydropyran) methyl substituent, and an ethoxyacetamide side chain . The compound belongs to the broad class of pyrazole acetamides, a group frequently explored in medicinal chemistry and agrochemical research due to the pyrazole ring's hydrogen-bonding capacity and metabolic stability. Its molecular formula is C13H21N3O3 with a molecular weight of approximately 267.33 g/mol . The compound is primarily distributed as a research reagent by specialized chemical suppliers, with purity levels typically exceeding 95% .

Why Generic Substitution of 2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2) Is Not Straightforward


Within the pyrazole acetamide family, even minor structural modifications—such as altering the N1 substituent from oxan-4-ylmethyl to a simple alkyl or benzyl group, or changing the acetamide ethoxy chain length—can profoundly impact key properties relevant to research applications. These include solubility profiles, target binding affinities, and metabolic stability . Consequently, direct replacement of this compound with a close analog without rigorous comparative data risks introducing uncontrolled variability in assay outcomes or synthetic routes. The quantitative evidence below demonstrates specific instances where this compound's structural features translate into measurable performance differences relative to its nearest comparators.

Quantitative Differentiation Evidence for 2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2)


Comparative LogP and Solubility: Oxan-4-ylmethyl vs. Benzyl N1-Substituted Pyrazole Acetamide

The oxan-4-ylmethyl group at the pyrazole N1 position confers a measurably lower calculated logP (cLogP) compared to a benzyl substituent, indicating reduced lipophilicity and potentially improved aqueous solubility. The target compound's cLogP is 1.2, while the direct benzyl analog (N1-benzyl-1H-pyrazol-4-yl acetamide) exhibits a cLogP of 1.9 . This difference is attributable to the oxygen atom in the tetrahydropyran ring, which introduces polarity without adding a hydrogen-bond donor .

Lipophilicity Solubility Medicinal Chemistry

Hydrogen-Bond Acceptor Count and PSA: Advantage Over N1-Methyl Pyrazole Acetamides

The tetrahydropyran oxygen adds one hydrogen-bond acceptor (HBA) compared to a simple N1-methyl analog, raising the total HBA count from 4 to 5 and increasing the topological polar surface area (TPSA) from 55.3 Ų to 68.6 Ų . This shift moves the compound closer to the optimal CNS drug space (TPSA < 90 Ų) while retaining sufficient polarity for oral bioavailability . The comparator N1-methyl-1H-pyrazol-4-yl acetamide has 4 HBAs and a TPSA of 55.3 Ų .

Polar Surface Area Drug-likeness Permeability

Rotatable Bond Flexibility: Ethoxyacetamide vs. Methoxyacetamide Analogs

The ethoxyacetamide side chain introduces one additional rotatable bond compared to a methoxyacetamide analog, increasing the total rotatable bond count from 6 to 7 . While this adds conformational entropy, the ethoxy group can engage in more extensive van der Waals contacts within hydrophobic binding pockets, as inferred from SAR studies on related pyrazole acetamide series . The comparator compound, 2-methoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide, has a rotatable bond count of 6 .

Conformational Flexibility Ligand Efficiency Binding Entropy

Recommended Application Scenarios for 2-Ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide (CAS 1705712-02-2)


Lead Optimization for CNS Drug Candidates Requiring Balanced Lipophilicity

The compound's cLogP of 1.2 and TPSA of 68.6 Ų place it in a favorable physicochemical space for central nervous system (CNS) drug discovery, where optimal brain penetration often correlates with cLogP between 1 and 3 and TPSA below 90 Ų. Compared to more lipophilic benzyl analogs (cLogP 1.9), this scaffold may offer reduced off-target binding while maintaining sufficient passive permeability, making it a suitable starting point for optimizing CNS-active pyrazole acetamides .

Fragment-Based Screening Libraries Targeting Enzymes with Deep Hydrophobic Pockets

The ethoxy group provides an extended hydrophobic contact surface relative to methoxy analogs, as evidenced by the additional rotatable bond and van der Waals surface area. This feature can be exploited in fragment-based drug discovery (FBDD) when screening against enzymes that possess deep, narrow hydrophobic channels, such as cytochrome P450 isoforms or kinases, where a small increase in ligand length can significantly improve binding affinity .

PROTAC Linker Chemistry: A Solubility-Enhanced Pyrazole Acetamide Intermediate

The compound's oxan-4-ylmethyl N1 substituent introduces a polar oxygen atom without adding a hydrogen-bond donor, which can improve aqueous solubility of PROTAC (proteolysis-targeting chimera) constructs. When used as an intermediate for linker attachment, the tetrahydropyran ring can also serve as a conformationally restrained spacer, potentially influencing ternary complex formation kinetics and degradation efficiency, as inferred from the solubility advantage over benzyl-substituted analogs .

Quote Request

Request a Quote for 2-ethoxy-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.